molecular formula C15H12N6 B12334259 5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile

5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile

Cat. No.: B12334259
M. Wt: 276.30 g/mol
InChI Key: KWMXYJSQPIMSNM-WEVVVXLNSA-N
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Description

5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile is a complex organic compound that features both indole and pyrazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile typically involves multicomponent reactions (MCRs). These reactions are advantageous as they are high-yielding, operationally friendly, and comply with green chemistry principles . The specific synthetic route often involves the reaction of 1H-indole-3-carbaldehyde with other reactants under controlled conditions to form the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Mechanism of Action

The mechanism by which 5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile is unique due to its combination of indole and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C15H12N6

Molecular Weight

276.30 g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C15H12N6/c16-6-9(14-12(7-17)15(18)21-20-14)5-10-8-19-13-4-2-1-3-11(10)13/h1-5,8,12,15,19,21H,18H2/b9-5+

InChI Key

KWMXYJSQPIMSNM-WEVVVXLNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C3=NNC(C3C#N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C3=NNC(C3C#N)N

Origin of Product

United States

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